Home > Products > Screening Compounds P95623 > N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide
N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide - 851989-23-6

N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide

Catalog Number: EVT-2813859
CAS Number: 851989-23-6
Molecular Formula: C18H16N2O4
Molecular Weight: 324.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs)

Compound Description: PAIB-SOs are a class of antimitotic prodrugs that are specifically activated in breast cancer cells expressing the cytochrome P450 enzyme CYP1A1 []. These prodrugs show promise as targeted therapies for CYP1A1-positive breast cancers.

Relevance: While structurally distinct from N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide, PAIB-SOs are included due to their shared focus on exploring the synthesis and biological evaluation of novel chemical entities as potential therapeutic agents. The paper highlighting PAIB-SOs emphasizes the importance of structure-activity relationship studies, a concept highly relevant to understanding the properties and potential applications of N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide [].

2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues

Compound Description: These compounds represent a series of antagonists targeting Exchange proteins directly activated by cAMP (EPAC) []. EPAC proteins play a crucial role in mediating the diverse cellular effects of the ubiquitous second messenger, cAMP, making them relevant to various physiological and disease processes.

Relevance: The investigation of 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues aligns with the theme of exploring structure-activity relationships []. This approach is relevant when considering N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide, as modifications to its structure could be explored to understand the impact on its biological activity or to potentially target different biological pathways.

N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109)

Compound Description: RG7109 is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for HCV replication []. It represents a significant advancement in developing direct-acting antiviral agents (DAAs) for HCV treatment.

Relevance: The discovery and development of RG7109 highlight the process of identifying and optimizing lead compounds for specific therapeutic targets []. This process, involving iterative synthesis and biological evaluation, is directly relevant to the study of N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide and other novel chemical entities. Understanding the structure-activity relationships that underpin RG7109's potency provides valuable insights for medicinal chemistry research.

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: SSR149415 stands out as the first reported selective, non-peptide antagonist of the vasopressin V1b receptor []. This compound holds promise for investigating the role of V1b receptors and potential therapeutic applications in stress and anxiety disorders.

Relevance: The research on SSR149415 exemplifies the importance of characterizing the in vitro and in vivo pharmacological properties of novel compounds, an approach directly relevant to understanding the full potential of N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide [].

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Derivatives

Compound Description: This series of compounds exhibited mild-to-moderate cytotoxic activity against two human cancer cell lines: K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) []. These findings suggest potential anticancer properties worthy of further investigation.

Relevance: The synthesis and cytotoxic evaluation of N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives underscore the importance of screening novel compounds for biological activity []. This approach aligns with the need to evaluate the biological and pharmacological profiles of N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide to determine its potential therapeutic applications.

(3R)-N-(1-(tert-Butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

Compound Description: YF476 is a potent and orally active antagonist of the gastrin/CCK-B receptor, showing promise for treating gastroesophageal reflux disease (GORD) [, ].

Relevance: The development of YF476 as a gastrin/CCK-B receptor antagonist exemplifies the successful identification and optimization of a lead compound for a specific therapeutic target [, ]. This process of refining a molecule's structure to enhance its desired properties while minimizing off-target effects is highly relevant when considering the development of N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide as a potential drug candidate.

Properties

CAS Number

851989-23-6

Product Name

N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide

IUPAC Name

N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Molecular Formula

C18H16N2O4

Molecular Weight

324.336

InChI

InChI=1S/C18H16N2O4/c1-12(21)13-5-4-6-14(11-13)19-17(22)9-10-20-15-7-2-3-8-16(15)24-18(20)23/h2-8,11H,9-10H2,1H3,(H,19,22)

InChI Key

QFMSKSSKWNFYFS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.